Phenyl-[3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone
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Overview
Description
Phenyl-[3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone is a complex organic compound featuring a pyrrolidine ring, a pyridazine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors such as amino acids or other cyclic or acyclic precursors.
Formation of Pyridazine Ring: The pyridazine ring is typically synthesized through the reaction of hydrazine or aryl hydrazines with ketones or esters, or through the cyclization of 1,4-dicarbonyl compounds.
Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the selection of solvents, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyridazine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the piperazine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced pyridazine derivatives.
Scientific Research Applications
Phenyl-[3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of enzyme activity.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine and piperazine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share structural similarities and are also studied for their biological activities.
Pyridazine Derivatives: Pyridazin-3(2H)-ones are another class of compounds with diverse pharmacological properties.
Uniqueness
Phenyl-[3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological activities and interactions compared to simpler analogs
Properties
IUPAC Name |
phenyl-[3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c26-20(18-5-2-1-3-6-18)25-10-8-17(16-25)15-23-11-13-24(14-12-23)19-7-4-9-21-22-19/h1-7,9,17H,8,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXADDKGZZYGTNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN2CCN(CC2)C3=NN=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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